![molecular formula C11H12Cl2O B1364947 2-(4-Chlorophenyl)-3-methylbutanoyl chloride CAS No. 51631-50-6](/img/structure/B1364947.png)
2-(4-Chlorophenyl)-3-methylbutanoyl chloride
Overview
Description
Chlorophenyl compounds are aromatic compounds that often act as intermediates in the production of various substances, including pharmaceuticals and pesticides . They generally contain a benzene ring with a chlorine substituent .
Synthesis Analysis
The synthesis of chlorophenyl compounds often involves reactions with other compounds in specific solvents . For example, reactions of dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .Molecular Structure Analysis
The molecular structures of synthesized derivatives are usually confirmed by their physicochemical properties and spectroanalytical data, such as NMR and IR .Chemical Reactions Analysis
Chlorophenyl compounds can react with various other compounds to form new substances. For example, 3,5-dichlorobenzoyl chloride reacted with a series of arylamines to afford isothiazole carboxamides .Physical And Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds can vary widely. For example, 2-CP is a liquid at room temperature, while all other chlorophenols discussed in one profile are solids at room temperature .Scientific Research Applications
Optically Active Insecticide Synthesis
2-(4-Chlorophenyl)-3-methylbutanoyl chloride is used in the synthesis of optically active insecticides like fenvalerate, a compound known for its insecticidal properties. Fenvalerate Aα, specifically, is an optically active form of this compound, synthesized using this compound as a key intermediate (Yoshitake et al., 1981).
Synthesis of Organic Compounds
This chemical is instrumental in synthesizing a variety of derivatives via Pd-catalyzed Suzuki cross-coupling reactions. These synthesized compounds are then analyzed for their electronic and non-linear optical properties, contributing significantly to organic chemistry research (Nazeer et al., 2020).
Application in Polymer Science
This compound is also used in the creation of novel copolymers. For instance, copolymers derived from 4-chloro-3-methylphenyl methacrylate synthesized using this chemical exhibit antimicrobial activity, highlighting its importance in the development of functional materials in polymer science (Patel et al., 2006).
Synthesis of Insecticides from Eugenol
Another application includes synthesizing new insecticides from eugenol, where this compound acts as a key intermediate. The synthesized compounds demonstrate significant acaricidal activities, thus contributing to the field of pest control (Rong, 2008).
Mechanism of Action
The mechanism of action of chlorophenyl compounds can vary widely depending on their specific structure and the context in which they are used. For example, some triazole compounds, which contain a similar nitrogenous heterocyclic moiety, have been found to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .
Safety and Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)-3-methylbutanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPYAVCZZUTOBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400326 | |
Record name | 2-(4-Chlorophenyl)-3-methylbutanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51631-50-6 | |
Record name | 2-(4-Chlorophenyl)-3-methylbutanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chlorophenyl)-3-methylbutyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-(4-Chlorophenyl)-3-methylbutanoyl chloride in pesticide synthesis?
A1: this compound serves as a crucial building block in the synthesis of fenvalerate, a pyrethroid insecticide. [, ] This compound provides the characteristic 2-(4-chlorophenyl)-3-methylbutanoyl moiety found in fenvalerate, contributing to its insecticidal activity. []
Q2: How is this compound used to synthesize fenvalerate?
A2: The synthesis of fenvalerate involves reacting this compound with specific aldehydes and sodium cyanide. For instance, reacting it with 3-phenoxybenzaldehyde and sodium cyanide yields fenvalerate. [, ] This reaction forms the ester linkage characteristic of pyrethroid insecticides.
Q3: What analytical techniques are used to confirm the successful synthesis of compounds using this compound?
A3: Researchers employ various analytical techniques to verify the successful synthesis of compounds using this compound. For example, 1H NMR spectroscopy is used to confirm the structure of both the starting compound and the synthesized products. [, ] Additionally, UV spectroscopy helps differentiate the synthesized artificial antigen (like the fenvalerate-protein conjugates) from the individual hapten and carrier protein, confirming successful conjugation. []
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